molecular formula C16H14FNO3S2 B2750685 4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-08-4

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2750685
CAS No.: 2034249-08-4
M. Wt: 351.41
InChI Key: OZFRJUIYYJJXSQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sophisticated chemical intermediate designed for pharmaceutical research and development. This compound integrates multiple privileged structures, making it a valuable scaffold for constructing novel drug candidates. Its molecular architecture features a 4-fluoro-2-methylbenzenesulfonamide group, a motif recognized for its strategic importance in medicinal chemistry. The incorporation of fluorine can significantly influence a drug candidate's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . The structure is further functionalized with a furan-thiophene heterocyclic system . Heterocycles such as furan and thiophene are key intermediates in synthesis and are prevalent in pharmacologically active compounds . This specific bifuran-thiophene substitution is of particular interest in the design of molecules for applications in catalysis and ligand development . The combination of these features makes this sulfonamide a versatile building block, especially useful in the exploration of new therapeutic agents. Researchers can leverage this compound to develop novel molecules targeting a range of diseases, with potential applications in the synthesis of anti-cancer and anti-infective agents . This product is intended for research purposes as a key intermediate in hit-to-lead optimization and other drug discovery processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S2/c1-11-9-12(17)4-7-16(11)23(19,20)18-10-13-5-6-14(21-13)15-3-2-8-22-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFRJUIYYJJXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a fluorinated methylbenzene derivative, followed by the introduction of the thiophene and furan groups through cross-coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups will produce corresponding amines.

Scientific Research Applications

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • 4-Methyl-N-(3-Phenylprop-2-yn-1-yl)-N-((5-(Thiophen-2-yl)Furan-2-yl)Methyl)Benzenesulfonamide (1l)

    • Key Differences : The benzene ring lacks fluorine but retains the 4-methyl group. The nitrogen bears a propargyl substituent instead of hydrogen.
    • Synthesis : Synthesized via gold(I)-catalyzed reactions with 71% yield, mp 90–92°C .
    • Implications : The propargyl group may enhance reactivity in click chemistry applications, while the absence of fluorine could reduce electronegativity-driven interactions.
  • 2-Fluoro-N-((4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-yl)Methyl)Benzenesulfonamide

    • Key Differences : Replaces the furan-thiophene system with a tetrahydro-2H-pyran (oxane) ring.
    • Implications : The saturated oxane ring may improve solubility but reduce aromatic stacking interactions compared to the furan-thiophene system .
  • 4-Fluoro-2-Methyl-N-(9-Oxo-6,7,8,9-Tetrahydrodibenzo[b,d]Furan-2-yl)Benzenesulfonamide

    • Key Differences : Features a dibenzofuran scaffold instead of furan-thiophene.
    • Properties : Molecular weight 373.4 g/mol; rigid dibenzofuran structure may limit conformational flexibility .

Variations in the Sulfonamide Side Chain

  • 4-Methyl-N-(Prop-2-yn-1-yl)-N-((5-(Thiophen-2-yl)Furan-2-yl)Methyl)Benzenesulfonamide (int-8) Key Differences: Lacks fluorine on the benzene ring; nitrogen bears a simpler propargyl group. Synthesis: 65% yield over three steps, mp 127–131°C (decomposition) .
  • 5-[Benzyl(Ethyl)Sulfamoyl]-2-Fluoro-N-[4-(Trifluoromethyl)Phenyl]Benzamide

    • Key Differences : Replaces the furan-thiophene system with a trifluoromethylphenyl group.
    • Implications : The trifluoromethyl group enhances lipophilicity, which could improve membrane permeability in drug design .

Heterocyclic Modifications

  • LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide) Key Differences: Incorporates a 1,3,4-oxadiazole ring instead of furan-thiophene.

Melting Points and Stability

Compound Melting Point/Decomposition Notes Reference
Target Compound Not reported Likely influenced by fluorine -
1l 90–92°C Lower mp due to propargyl group
int-8 127–131°C (decomposition) Higher thermal stability
Dibenzofuran analog (CAS 794552-54-8) Not reported Rigid structure may raise mp

Biological Activity

4-Fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, with the CAS number 2034340-73-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a fluorinated aromatic ring and a thiophene-furan moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.

  • Molecular Formula : C₁₆H₁₄FNO₃S₂
  • Molecular Weight : 351.4 g/mol
  • Structure : The compound features a sulfonamide group, which is often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens have been documented:

Pathogen MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antibiofilm Activity

In addition to its antimicrobial properties, the compound has demonstrated efficacy against biofilms formed by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes its antibiofilm activity:

Biofilm Type MBIC (µg/mL) MBEC (µg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Staphylococcus epidermidis31.108 - 62.216124.432 - 248.863

These results indicate that the compound can significantly reduce biofilm formation, which is crucial for treating chronic infections .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on MRSA Infections :
    A study evaluated the effectiveness of the compound in a murine model of MRSA infection. Results showed a substantial reduction in bacterial load in treated animals compared to controls, suggesting its potential as an alternative treatment for resistant infections.
  • Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory properties of this compound in vitro using human cell lines. It was found to inhibit the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases .

Q & A

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Pyridine, DCM, 0°C → RTNeutralize HCl, activate sulfonyl chloride
2Ethanol/water (1:1)Recrystallization for purity

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Crystallization trials with solvents like DMSO or methanol are critical for obtaining high-quality crystals .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and substituent positions.
    • HRMS : High-resolution mass spectrometry to verify molecular weight (±2 ppm accuracy) .

Advanced: How can researchers optimize the compound's solubility without compromising bioactivity?

Methodological Answer:
Strategies include:

Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzenesulfonamide or furan-thiophene moiety. Monitor bioactivity via in vitro assays (e.g., enzyme inhibition) .

Co-solvent Systems : Test DMSO/PBS or ethanol/saline mixtures for in vitro studies. Maintain concentrations below 1% v/v to avoid cytotoxicity .

Prodrug Design : Mask hydrophobic groups with cleavable esters or amides, which hydrolyze in physiological conditions .

Data Contradiction Note : Increased polarity may reduce membrane permeability (e.g., logP <3). Balance solubility and permeability using parallel artificial membrane permeability assays (PAMPA) .

Advanced: What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Contradictions (e.g., conflicting IC₅₀ values across studies) are addressed via:

Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing thiophene with furan) and test against identical biological targets .

Computational Modeling :

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like carbonic anhydrase or kinases.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Meta-Analysis : Aggregate data from published analogs (e.g., 2-methyl vs. 2-methoxy substituents) to identify trends .

Q. Example SAR Table

SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)
4-FluoroCA IX: 12 ± 28.5 (PBS)
4-ChloroCA IX: 18 ± 35.2 (PBS)

Advanced: How can researchers elucidate the compound's mechanism of action in cancer models?

Methodological Answer:

Target Identification :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Pathway Analysis :

  • RNA-seq : Treat cancer cell lines (e.g., HeLa) and analyze differential gene expression (p<0.05, fold-change >2) .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and proliferation pathways (e.g., ERK phosphorylation) .

Critical Note : Validate findings in 3D spheroid models to account for tumor microenvironment effects .

Basic: What analytical techniques are suitable for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • TLC : Monitor reaction progress (silica gel GF₂₅₄, hexane:ethyl acetate 3:1) .

Advanced: How can crystallographic data inconsistencies be troubleshooted?

Methodological Answer:
For poor-quality crystals or unresolved electron density:

Crystallization Optimization : Screen 96 conditions (e.g., Hampton Index Kit) with varying pH (4–9) and precipitants (PEG vs. salts) .

Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) data. Process with SHELXT for initial phasing .

Refinement : Apply TWIN commands in SHELXL for twinned crystals. Validate with R-factor convergence (<0.05) .

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